![molecular formula C18H27NO B5014539 1-cyclohexyl-3-methyl-4-phenyl-4-piperidinol](/img/structure/B5014539.png)
1-cyclohexyl-3-methyl-4-phenyl-4-piperidinol
Overview
Description
Scientific Research Applications
Analgesic Effects
1-Cyclohexyl-3-methyl-4-phenyl-4-piperidinol and its derivatives have been a subject of interest due to their analgesic properties. Research has focused on synthesizing derivatives of this compound and testing their efficacy in pain relief. For instance, studies have demonstrated that certain derivatives can produce significant analgesic effects in animal models. These effects were observed in tests like the tail immersion test, indicating their potential in acute thermal pain management (Ahmadi et al., 2009), (Ahmadi et al., 2010).
Molecular Structure and Synthesis
Understanding the molecular structure of these compounds is crucial for their synthesis and potential application in medical research. X-ray diffraction studies have been used to determine the absolute configurations of various derivatives, providing insights into their structural geometry, which is essential for effective drug design (Peeters, Blaton, & Ranter, 1994).
Potential in Treating Neurological Disorders
There is also interest in the potential of this compound derivatives for treating neurological disorders. For example, a novel 4-substituted piperidine derivative was observed to cause a Parkinson-like neurologic deficit in primates, indicating the significant neurological impact these compounds can have (Wilkening et al., 1986).
Cytotoxicity Studies
Some derivatives of this compound have been synthesized and tested for their cytotoxicity against human cell lines, such as hepatoma and breast cancer cells. This research is crucial for understanding the potential therapeutic applications and safety profile of these compounds (Kucukoglu et al., 2015).
properties
IUPAC Name |
1-cyclohexyl-3-methyl-4-phenylpiperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-15-14-19(17-10-6-3-7-11-17)13-12-18(15,20)16-8-4-2-5-9-16/h2,4-5,8-9,15,17,20H,3,6-7,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAVQZPZYWUDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.